molecular formula C14H9ClF3N3 B2952954 5-(3-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 439111-02-1

5-(3-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2952954
CAS No.: 439111-02-1
M. Wt: 311.69
InChI Key: GVDYLHZMBNUKMI-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are purine analogues and have attracted chemists owing to their biological and pharmacological importance .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved using precursors like 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .


Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines involve a three-step reaction starting with 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . The reactions improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one compound had a melting point of 130°C and another had a melting point of 251°C . The 1H NMR and 13C NMR spectra of these compounds were also provided .

Scientific Research Applications

Synthesis and Biological Activities

The synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives, including those with 3-chlorophenyl groups, have demonstrated potential in various fields, such as antimicrobial, anticancer, and adenosine receptor affinity. These compounds, characterized by their structural analogies to purines, exhibit significant activities that make them subjects of interest for further pharmaceutical and biochemical research. For instance, specific derivatives have been synthesized with enhanced activity towards A1 adenosine receptors, showing potential therapeutic applications (Harden, Quinn, & Scammells, 1991). Additionally, other studies have focused on the synthesis of pyrazolo[1,5-a]pyrimidines with varied substituents, aiming to explore their biological activities and potential applications in medicine (Xu Li-feng, 2011).

Optical Properties and Material Science

Research into the optical properties of 5-(alkyl/aryl/heteroaryl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines has uncovered their potential in material science. These studies have revealed interesting absorption and emission properties in both solution and solid states, suggesting applications in the development of new materials and fluorescent probes (Stefanello et al., 2022).

Antitumor Activities

Several pyrazolo[1,5-a]pyrimidine derivatives, including those with chlorophenyl groups, have demonstrated promising antitumor activities. These compounds have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines, presenting a potential pathway for the development of new anticancer agents (Z. Xin, 2012).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for this compound is not available, related compounds have been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Properties

IUPAC Name

5-(3-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3/c1-8-5-13-19-11(9-3-2-4-10(15)6-9)7-12(14(16,17)18)21(13)20-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDYLHZMBNUKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3=CC(=CC=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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